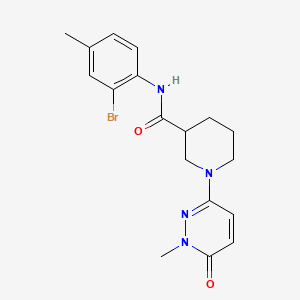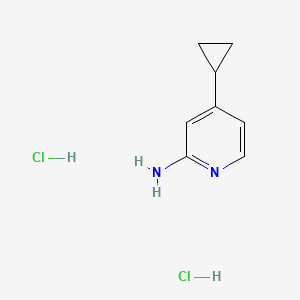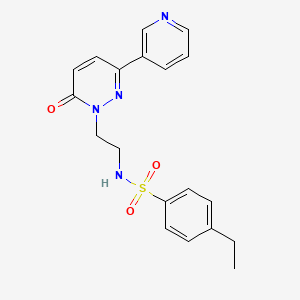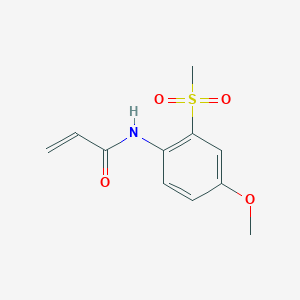![molecular formula C15H18N2O4S2 B2587015 3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide CAS No. 1251543-22-2](/img/structure/B2587015.png)
3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide” is a derivative of thiophene . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S . The specific molecular structure of “this compound” is not detailed in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry has demonstrated innovative synthesis methods for thiophene derivatives, highlighting their potential in creating novel compounds. Studies such as the work by Stephens, Price, and Sowell (1999) on the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates showcase the versatility of thiophene compounds in synthesis, offering pathways to develop structurally diverse molecules with tailored properties (C. Stephens, Matthew B. Price, & J. Sowell, 1999).
Optoelectronic Applications
The role of thiophene derivatives in enhancing optoelectronic properties is evident in materials science research. Zuo, Sun, and Li (2012) explored the effect of end-capping functional groups on the optoelectronic properties of oligothiophene derivatives, highlighting the significance of structural modifications in improving stability and performance in thin-film materials. This research underscores the potential of thiophene-based compounds in the development of advanced materials for electronics and photonics applications (Z. Zuo, Hongjian Sun, & Xiaoyan Li, 2012).
Biological Activity
Thiophene derivatives have also been studied for their biological activities, including their potential as antimicrobial agents. Research on novel 2-aminothiophene derivatives by Prasad, Angothu, Latha, and Nagulu (2017) evaluated their antimicrobial activity, showcasing the potential of these compounds in contributing to the development of new antimicrobial drugs. Such studies highlight the relevance of thiophene-based compounds in addressing global health challenges through the discovery of new therapeutic agents (K. C. Prasad, Bheema Naik Angothu, T. Latha, & M. Nagulu, 2017).
Sensor Technology
The application of thiophene derivatives in sensor technology is illustrated by Ganjali, Pourjavid, Rezapour, and Haghgoo (2003) in their development of a novel samarium(III) selective membrane sensor based on glipizid. This research demonstrates the utility of thiophene-based compounds in creating selective and sensitive sensors for metal ions, contributing to advancements in analytical chemistry and environmental monitoring (M. Ganjali, M. Pourjavid, M. Rezapour, & S. Haghgoo, 2003).
properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-4-21-12-7-5-11(6-8-12)17(3)23(19,20)13-9-10-22-14(13)15(18)16-2/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCMNORHCAOIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)



![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)





![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)
